![molecular formula C12H19NO4 B13453925 (2S)-1-[(tert-butoxy)carbonyl]-2-ethenylpyrrolidine-2-carboxylicacid](/img/structure/B13453925.png)
(2S)-1-[(tert-butoxy)carbonyl]-2-ethenylpyrrolidine-2-carboxylicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-1-[(tert-butoxy)carbonyl]-2-ethenylpyrrolidine-2-carboxylic acid: is a chemical compound that belongs to the class of pyrrolidine carboxylic acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the pyrrolidine ring, and an ethenyl group attached to the second carbon of the ring. This compound is often used in organic synthesis and research due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1-[(tert-butoxy)carbonyl]-2-ethenylpyrrolidine-2-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using a reagent like di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Ethenylation: The ethenyl group is introduced through a reaction with a suitable ethenylating agent under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethenyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the ethenyl group or other functional groups, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where the Boc group or other substituents are replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products:
Oxidation Products: Epoxides, alcohols, or ketones.
Reduction Products: Alkanes or alcohols.
Substitution Products: Compounds with different functional groups replacing the Boc or ethenyl groups.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Protecting Group Chemistry: The Boc group is commonly used to protect amines during multi-step synthesis.
Biology:
Peptide Synthesis: The compound can be used in the synthesis of peptides, where the Boc group protects the amino group during coupling reactions.
Medicine:
Drug Development: The compound’s derivatives may have potential therapeutic applications and are studied for their biological activity.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties.
作用機序
The mechanism by which (2S)-1-[(tert-butoxy)carbonyl]-2-ethenylpyrrolidine-2-carboxylic acid exerts its effects depends on its specific application. In organic synthesis, the Boc group acts as a protecting group, preventing unwanted reactions at the nitrogen atom. The ethenyl group can participate in various chemical reactions, providing a handle for further functionalization. The compound’s reactivity is influenced by the electronic and steric effects of its substituents.
類似化合物との比較
tert-Butyl carbamate: Similar in having a Boc group but lacks the pyrrolidine ring and ethenyl group.
4-Methoxyphenethylamine: Contains an amine group but differs in structure and functional groups.
3-Bromo-5-fluoropyridine-2-carboxylic acid: Shares the carboxylic acid functionality but has a different ring structure and substituents.
Uniqueness:
Structural Features: The combination of the Boc-protected pyrrolidine ring and the ethenyl group makes this compound unique.
Reactivity: The presence of both protecting and reactive groups allows for versatile applications in synthesis.
特性
分子式 |
C12H19NO4 |
|---|---|
分子量 |
241.28 g/mol |
IUPAC名 |
(2S)-2-ethenyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H19NO4/c1-5-12(9(14)15)7-6-8-13(12)10(16)17-11(2,3)4/h5H,1,6-8H2,2-4H3,(H,14,15)/t12-/m1/s1 |
InChIキー |
SZASDMYSWHAHCN-GFCCVEGCSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CCC[C@]1(C=C)C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)N1CCCC1(C=C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


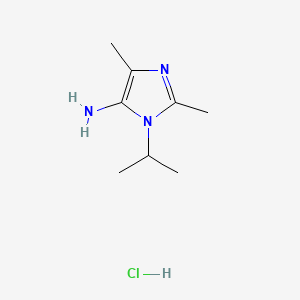
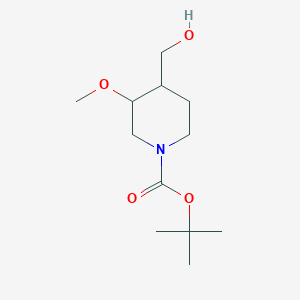

![3-(4-{[(Propan-2-yl)carbamoyl]methyl}piperazin-1-yl)propanoic acid dihydrochloride](/img/structure/B13453858.png)
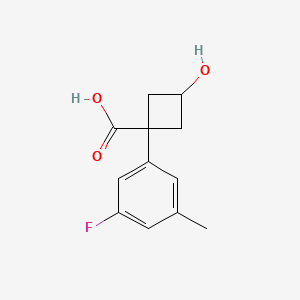
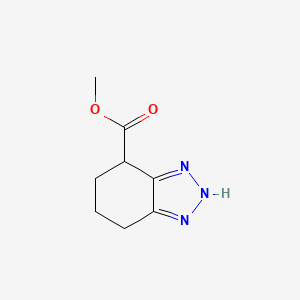
![rac-(1R,5S)-3-methoxybicyclo[3.2.0]heptan-6-amine hydrochloride](/img/structure/B13453880.png)
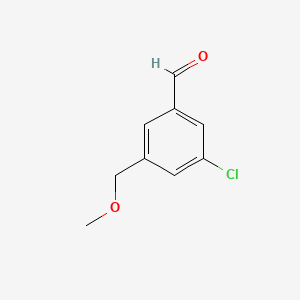
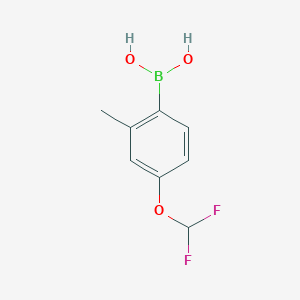




![tert-butyl 2-chloro-7-oxo-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-5-carboxylate](/img/structure/B13453919.png)
